REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]([Cl:16])[CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.CN([CH:20]=[O:21])C>>[Br:6][C:7]1[CH:8]=[C:9]([Cl:16])[CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[C:12]2[CH:20]=[O:21]
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Name
|
|
Quantity
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3.11 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=C2C=CNC12)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred 20 hours
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Duration
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20 h
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Type
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FILTRATION
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Details
|
the resulting thick solid was filtered
|
Type
|
ADDITION
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Details
|
sodium hydroxide (10N) was added until most solids
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid that
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 400 mL
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered away
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(=CNC12)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.95 mmol | |
AMOUNT: MASS | 6.45 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |